molecular formula C7H2BrClF3N3 B12952503 8-Bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine

8-Bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine

Cat. No.: B12952503
M. Wt: 300.46 g/mol
InChI Key: VVJKNKHFOOQEKB-UHFFFAOYSA-N
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Description

8-Bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine is a heterocyclic compound with a unique structure that includes bromine, chlorine, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine typically involves the reaction of imidazo[1,2-b]pyridazine with bromine, chlorine, and trifluoromethyl compounds. The reaction conditions often include specific temperatures and pressures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. These methods often include the use of advanced chemical reactors and purification techniques to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted imidazo[1,2-b]pyridazine compounds .

Scientific Research Applications

8-Bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 8-Bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 8-Bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine include:

Uniqueness

What sets this compound apart is its unique combination of bromine, chlorine, and trifluoromethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H2BrClF3N3

Molecular Weight

300.46 g/mol

IUPAC Name

8-bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine

InChI

InChI=1S/C7H2BrClF3N3/c8-3-1-5(9)14-15-2-4(7(10,11)12)13-6(3)15/h1-2H

InChI Key

VVJKNKHFOOQEKB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NC(=CN2N=C1Cl)C(F)(F)F)Br

Origin of Product

United States

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